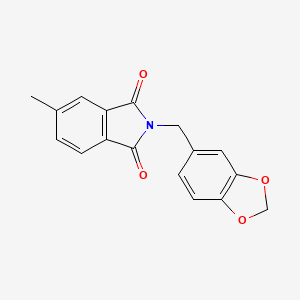
2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CERC-501 and has been studied for its therapeutic potential in treating various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves the modulation of the kappa opioid receptor. The compound acts as a selective antagonist of the kappa opioid receptor, which results in the inhibition of the receptor's activity. This leads to the activation of the mesolimbic dopamine system, which is involved in the regulation of mood, reward, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to modulate the activity of the kappa opioid receptor, which leads to the activation of the mesolimbic dopamine system. This results in the regulation of mood, reward, and addiction. CERC-501 has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione in lab experiments include its selective antagonism of the kappa opioid receptor, which makes it a useful tool for studying the receptor's activity. The compound has also been found to have anxiolytic, antidepressant, and antipsychotic effects, which makes it a potential therapeutic agent for various neurological and psychiatric disorders.
The limitations of using CERC-501 in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which requires frequent dosing in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate the compound's therapeutic potential in treating various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective kappa opioid receptor antagonists based on the structure of CERC-501.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione involves several steps. The initial step involves the preparation of this compound by reacting this compound with a suitable reagent. The final step involves the purification of the compound by using various techniques such as column chromatography, recrystallization, and others.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been found to modulate the activity of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. CERC-501 has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-2-4-12-13(6-10)17(20)18(16(12)19)8-11-3-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNILDHSVZUQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
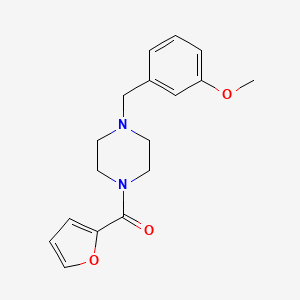
![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

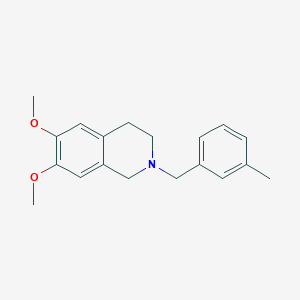
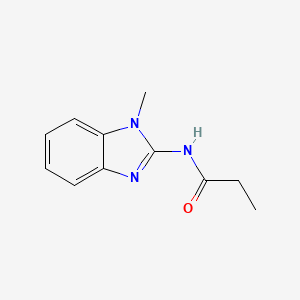
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
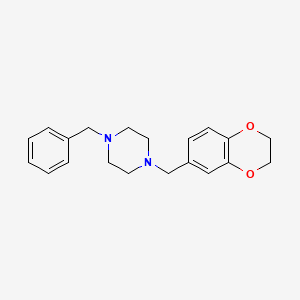
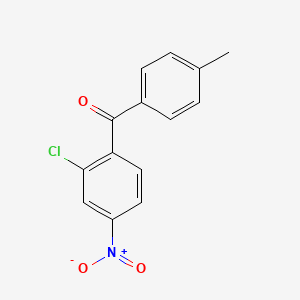
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
